molecular formula C11H10F4O B14056536 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14056536
M. Wt: 234.19 g/mol
InChI Key: KAPQIORZNKLWPP-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with two difluoromethyl groups at the 2- and 3-positions. Its molecular formula is C₁₁H₁₀F₄O, with a molar mass of 250.20 g/mol (predicted) . Limited bioactivity data are available for this compound, but structurally related derivatives have demonstrated antimicrobial and anticancer properties .

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O/c1-2-8(16)6-4-3-5-7(10(12)13)9(6)11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

KAPQIORZNKLWPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,3-difluorotoluene with a suitable reagent to introduce the difluoromethyl groups, followed by oxidation to form the ketone. The reaction conditions often require the use of strong bases and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the phenyl ring significantly impacts physicochemical properties:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one 2,3-positions C₁₁H₁₀F₄O 250.20 Predicted higher lipophilicity
1-[3,4-Bis(difluoromethyl)phenyl]propan-1-one 3,4-positions C₁₁H₁₀F₄O 250.20 Altered steric effects; commercial availability
1-(2,5-Dimethylphenyl)propan-1-one 2,5-methyl groups C₁₁H₁₄O 162.23 Lower polarity; used in organic synthesis

Key Observations :

  • Steric Hindrance : 3,4-substituted isomers may exhibit greater steric hindrance, affecting reaction kinetics in coupling reactions .

Functional Group Variations

Substituents on the phenyl ring or ketone backbone alter reactivity and applications:

Compound Name Substituents Key Findings Reference
1-(4-Ethylphenyl)propan-1-one 4-ethyl group Used in C-O coupling reactions (62% yield) due to accessible α-position
1,3-Bis(4-fluorophenyl)propan-1-one Dual 4-fluorophenyl groups Higher coupling yield (70%) attributed to electron-deficient aromatic rings
1-[2,4-Bis(trimethylsiloxy)phenyl]propan-1-one Trimethylsiloxy groups Exhibits antibacterial activity; siloxy groups enhance metabolic stability
2-Hydroxy-2-methyl-1-(4-vinylphenyl)propan-1-one (HAK) Hydroxy and vinyl groups Used as a photoinitiator in polymer chemistry for crosslinking applications

Key Observations :

  • Reactivity : Electron-withdrawing substituents (e.g., fluorine, difluoromethyl) improve yields in coupling reactions by stabilizing transition states .

Physicochemical Properties

Difluoromethyl groups influence boiling points, densities, and solubility:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends Reference
1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one 266.2 (predicted) 1.289 (predicted) Likely low water solubility
1-(4-Hydroxyphenyl)propan-1-one N/A N/A Requires protection (e.g., TBSCl) for stability
1-(4-(tert-Butyl)phenyl)propan-1-one N/A N/A Hydrophobic; used in hydrophobic coatings

Key Observations :

  • Fluorination Impact: Difluoromethyl groups increase molecular weight and density while reducing polarity, making the compound suitable for non-polar solvents .

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